REACTION_SMILES
|
[CH2:30]1[CH2:31][CH:32]=[CH:33][CH2:34][CH2:35]1.[CH3:36][OH:37].[F:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:29])[CH:10]([CH2:26][CH2:27][Cl:28])[CH:11]2[c:12]2[cH:13][cH:14][c:15]([O:18][CH2:19][c:20]3[cH:21][cH:22][cH:23][cH:24][cH:25]3)[cH:16][cH:17]2)[cH:6][cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:29])[CH:10]([CH2:26][CH2:27][Cl:28])[CH:11]2[c:12]2[cH:13][cH:14][c:15]([OH:18])[cH:16][cH:17]2)[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
O=C1C(CCCl)C(c2ccc(OCc3ccccc3)cc2)N1c1ccc(F)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C(CCCl)C(c2ccc(OCc3ccccc3)cc2)N1c1ccc(F)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCCl)C(c2ccc(O)cc2)N1c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |